molecular formula C15H14O5 B1608776 Bis(4-methoxyphenyl) carbonate CAS No. 5676-71-1

Bis(4-methoxyphenyl) carbonate

Cat. No.: B1608776
CAS No.: 5676-71-1
M. Wt: 274.27 g/mol
InChI Key: PVBTWSPZTNYNHG-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of two 4-methoxyphenyl groups attached to a carbonate group

Mechanism of Action

Target of Action

Bis(4-methoxyphenyl) carbonate, also known as FMPC, has been synthesized for application as a therapeutic agent . The primary targets of this compound are cancer cells . The compound exhibits significant radical scavenging potential and anticancer property .

Mode of Action

The mode of action of this compound involves interaction with its targets, leading to changes in the cellular environment. The carbonate ester backbone and the moiety present in chitosan-FMPC-nanoparticles, undergo hydrolysis at the targeted cancer causing microenvironment to release vanillin and chitosan and enhance the anticancer activity .

Biochemical Pathways

The compound is known to undergo hydrolysis in the cancer-causing microenvironment, releasing vanillin and chitosan . This suggests that it may interact with biochemical pathways related to these substances.

Pharmacokinetics

The compound’s ability to undergo hydrolysis in the cancer-causing microenvironment suggests that it may have unique bioavailability characteristics .

Result of Action

The result of this compound’s action is the enhancement of anticancer activity. Both FMPC and C-FMPC-Nps exhibit a dose-dependent cytotoxicity towards different cell lines . This suggests that the compound may have a significant impact on cellular health and viability in the context of cancer.

Action Environment

The action of this compound is influenced by the microenvironment of cancer cells. The compound undergoes hydrolysis specifically in the cancer-causing microenvironment, which triggers the release of vanillin and chitosan and enhances its anticancer activity . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH, enzymatic activity, and other characteristics of the cancer cell microenvironment.

Biochemical Analysis

Cellular Effects

Bis(4-methoxyphenyl) carbonate has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with certain enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with certain transporters or binding proteins, and can affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-methoxyphenyl) carbonate can be synthesized using vanillin as a starting material. One common method involves the reaction of vanillin with dimethyl carbonate under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methoxyphenyl) carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Bis(4-methoxyphenyl) carbonate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-methoxyphenyl) carbonate is unique due to its specific functional groups, which provide distinct chemical properties and reactivity.

Properties

IUPAC Name

bis(4-methoxyphenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-17-11-3-7-13(8-4-11)19-15(16)20-14-9-5-12(18-2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBTWSPZTNYNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396504
Record name bis(4-methoxyphenyl) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5676-71-1
Record name bis(4-methoxyphenyl) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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